Aminochrome
Overview
Description
Aminochrome is a chemical compound that is formed from the oxidation of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. Aminochrome is a highly reactive molecule that has been extensively studied for its potential role in various neurological disorders, including Parkinson's disease. In
Scientific research applications
Protective Role of Autophagy in Neurodegeneration: Aminochrome has been linked to cell death in dopaminergic neurons, a key factor in Parkinson's disease. Autophagy, a cellular degradation process, plays a protective role against aminochrome-induced cell death. This insight provides a potential avenue for therapeutic intervention in Parkinson's disease (Paris et al., 2011).
Inhibition of Protein Synthesis: Aminochrome also shows inhibitory effects on protein synthesis, as evidenced in studies with Escherichia coli. This suggests a broader impact of aminochrome in biological systems, beyond its role in neurodegeneration (Shafritz, Goodwin, & Weissbach, 1969).
Model for Studying Parkinson’s Disease: Aminochrome serves as a valuable experimental model for studying the degeneration of dopaminergic neurons in Parkinson's disease. It provides a closer mimic of the neurodegenerative process occurring in the disease compared to other neurotoxins (Paris et al., 2007).
Impact on Mitochondrial Function: Aminochrome induces mitochondrial dysfunction, which is a significant factor in neurodegenerative diseases. Research indicates that this dysfunction can be mitigated, suggesting potential therapeutic strategies (Huenchuguala, Muñoz, & Segura-Aguilar, 2017).
Toxicity Mechanisms: The toxicity of aminochromes, including aminochrome, largely depends on the production of reactive oxygen species and their interaction with cellular components. Understanding these mechanisms is vital for developing neuroprotective strategies (Bindoli, Rigobello, & Galzigna, 1989).
Neuroinflammatory Effects: Aminochrome can induce glial activation and neuroinflammation, which are significant factors in the progression of Parkinson's disease. This aspect of aminochrome's action further underscores its relevance as a model for studying neurodegenerative processes (Santos et al., 2017).
properties
IUPAC Name |
2,3-dihydro-1H-indole-5,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEURYRPQDIBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=O)C(=O)C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218186, DTXSID301317231 | |
Record name | Dopaminechrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dopaminochrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dopaminechrome | |
CAS RN |
39984-17-3, 67992-45-4 | |
Record name | Aminochrome 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039984173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopaminechrome | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopaminechrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dopaminochrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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